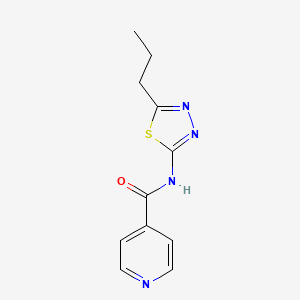

N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide

Description

Significance of 1,3,4-Thiadiazole (B1197879) and Isonicotinamide (B137802) Scaffolds in Contemporary Drug Discovery

The 1,3,4-thiadiazole nucleus is a privileged five-membered heterocyclic ring containing sulfur and two nitrogen atoms. This scaffold is a versatile pharmacophore present in a wide array of medicinally important compounds. nih.gov Its significance stems from its ability to participate in various biological interactions and its presence in numerous compounds with a broad spectrum of pharmacological activities. mdpi.com Derivatives of 1,3,4-thiadiazole have been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antitubercular properties. mdpi.comnih.gov The mesoionic nature of the 1,3,4-thiadiazole ring allows it to readily cross cellular membranes and interact with biological targets. nih.govnih.gov

Isonicotinamide, the amide derivative of isonicotinic acid (a form of vitamin B3), is another crucial scaffold in medicinal chemistry. It is a key component in several established drugs and is recognized for its ability to form robust hydrogen bonds, a critical feature for molecular recognition at biological targets. rsc.org The isonicotinamide moiety has been incorporated into various therapeutic agents, and its derivatives have been investigated for a range of activities, including their potential as kinase inhibitors. rsc.org The pyridine (B92270) ring within the isonicotinamide structure can engage in π-π stacking and hydrogen bonding, enhancing the binding affinity of the molecule to its target.

The diverse biological profiles of these two scaffolds are summarized in the table below.

| Scaffold | Associated Biological Activities |

| 1,3,4-Thiadiazole | Anticancer, Antimicrobial, Antifungal, Anti-inflammatory, Anticonvulsant, Antitubercular |

| Isonicotinamide | Kinase inhibition, Antimicrobial, Antitubercular |

Rationale for Investigating N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide Derivatives

The rationale for the synthesis and investigation of this compound and its derivatives lies in the principle of molecular hybridization. This strategy aims to create new chemical entities with potentially enhanced or novel biological activities by combining two or more pharmacophoric units. The 1,3,4-thiadiazole ring serves as a versatile core, and the isonicotinamide moiety can introduce specific interactions with biological targets. mdpi.comrsc.org

The inclusion of a propyl group at the 5-position of the thiadiazole ring is a deliberate structural modification. Alkyl chains, such as the propyl group, can influence the lipophilicity of the molecule, which in turn affects its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). By modulating lipophilicity, the propyl group can enhance the compound's ability to cross biological membranes and reach its intended target.

The amide linkage between the thiadiazole and isonicotinamide moieties provides a stable connection while also offering a site for hydrogen bonding, further contributing to the molecule's potential for biological activity. The combination of these three components—the 1,3,4-thiadiazole core, the isonicotinamide fragment, and the propyl substituent—creates a unique chemical space for the exploration of new therapeutic agents.

Overview of Research Approaches for this compound

The investigation of this compound and its derivatives typically involves a multi-pronged approach encompassing chemical synthesis, structural characterization, and biological evaluation.

Chemical Synthesis: The synthesis of this compound can be inferred from the synthesis of structurally similar compounds. A common synthetic route involves the acylation of 2-amino-5-propyl-1,3,4-thiadiazole with isonicotinoyl chloride. asianpubs.org The 2-amino-5-propyl-1,3,4-thiadiazole precursor can be prepared through the cyclization of a corresponding thiosemicarbazide (B42300). sbq.org.br Various synthetic methodologies for 1,3,4-thiadiazoles have been developed, allowing for the introduction of diverse substituents. organic-chemistry.org

Structural Characterization: Once synthesized, the chemical structure of this compound is confirmed using a range of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy: This technique helps to identify the functional groups present, such as the amide C=O and N-H bonds.

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Biological Evaluation: The synthesized compound and its derivatives undergo a battery of in vitro and in vivo assays to assess their biological activity. Based on the known properties of the parent scaffolds, these evaluations often focus on:

Anticancer Activity: The cytotoxic effects of the compounds are tested against various cancer cell lines using assays like the MTT assay. nih.govnih.gov

Antimicrobial Activity: The ability of the compounds to inhibit the growth of various bacterial and fungal strains is evaluated using methods such as the disk diffusion or broth microdilution assays. ijpcbs.comijpcbs.com

The table below presents hypothetical research findings for derivatives of this compound, based on data from analogous compounds, to illustrate the type of data generated in such studies.

| Compound Derivative | Target Cell Line/Organism | Activity (IC50/MIC in µM) |

| Derivative A (with electron-withdrawing group on isonicotinamide) | MCF-7 (Breast Cancer) | 15.2 |

| Derivative B (with electron-donating group on isonicotinamide) | E. coli | 32.5 |

| Derivative C (modified propyl chain) | S. aureus | 25.8 |

| Derivative D (bioisosteric replacement of thiadiazole sulfur) | A549 (Lung Cancer) | 18.9 |

Structure

3D Structure

Properties

IUPAC Name |

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-3-9-14-15-11(17-9)13-10(16)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCHCAVXVRRZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 5 Propyl 1,3,4 Thiadiazol 2 Yl Isonicotinamide and Its Analogues

Established Synthetic Routes to 1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole scaffold is a prevalent motif in pharmacologically active compounds, and numerous synthetic strategies have been developed for its construction. Among the most common and efficient methods are the cyclization of thiosemicarbazide (B42300) derivatives and multi-component reactions.

Cyclization Reactions of Thiosemicarbazides and Hydrazinecarbothioamides

A cornerstone in the synthesis of 2-amino-substituted 1,3,4-thiadiazoles is the cyclization of thiosemicarbazides or their precursors, hydrazinecarbothioamides. This transformation typically involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative, followed by a dehydrative cyclization step. A variety of dehydrating agents can be employed, with phosphorus oxychloride, sulfuric acid, and polyphosphoric acid being the most common.

For instance, the reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent is a widely used one-pot method. The proposed mechanism involves the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-amino-1,3,4-thiadiazole (B1665364) ring. The choice of the carboxylic acid determines the substituent at the 5-position of the thiadiazole ring.

A notable example is the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles by heating thiosemicarbazide with an aliphatic acid in the presence of polyphosphoric acid. nih.gov This method has been shown to produce good yields of the desired products under commercially practical conditions. nih.gov For example, the reaction of thiosemicarbazide with butyric acid in the presence of polyphosphoric acid yields 2-amino-5-propyl-1,3,4-thiadiazole, the key intermediate for the target molecule of this article. nih.gov

| Starting Materials | Reagents | Product | Yield (%) | Reference |

| Thiosemicarbazide, Butyric Acid | Polyphosphoric Acid | 2-amino-5-propyl-1,3,4-thiadiazole | Good | nih.gov |

| Thiosemicarbazide, Propionic Acid | Polyphosphoric Acid | 2-amino-5-ethyl-1,3,4-thiadiazole | 92.5 | nih.gov |

| Thiosemicarbazide, Acetic Acid | Polyphosphoric Acid | 2-amino-5-methyl-1,3,4-thiadiazole | - | nih.gov |

| Thiosemicarbazide, Formic Acid | Polyphosphoric Acid | 2-amino-1,3,4-thiadiazole | - | nih.gov |

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of 1,3,4-thiadiazole derivatives. These reactions often offer advantages such as high atom economy, simplified purification procedures, and the ability to generate diverse libraries of compounds.

One such approach involves a one-pot, three-component reaction of a ketene (B1206846) S,S-acetal, hydrazine, and an isothiocyanate in an environmentally friendly solvent. bohrium.com This method provides access to N-substituted 5-amino-1,3,4-thiadiazole derivatives in high yields. bohrium.com Another example is a one-pot multi-component reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid to synthesize 1,3,4-thiadiazole-thiazolidine-4-one molecular hybrids. nih.gov

While not directly applied to the synthesis of the target molecule, these multi-component strategies highlight the versatility of modern synthetic methods in accessing diverse 1,3,4-thiadiazole scaffolds, which could be adapted for the synthesis of analogues.

Targeted Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide

The synthesis of the target molecule, this compound, is most logically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-propyl-1,3,4-thiadiazole, as described in section 2.1.1. The second step is the acylation of the 2-amino group with isonicotinoyl chloride.

Step 1: Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole

As previously mentioned, this intermediate is synthesized by the reaction of thiosemicarbazide with butyric acid in the presence of a dehydrating agent like polyphosphoric acid. nih.gov

Step 2: Acylation of 2-amino-5-propyl-1,3,4-thiadiazole

The final step involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with isonicotinoyl chloride. This is a standard amide bond formation reaction. Typically, the reaction is carried out in an inert solvent, and a base is often added to neutralize the hydrochloric acid generated during the reaction.

A closely analogous synthesis has been reported for N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. nih.gov In this procedure, cyclopropanecarbonyl chloride was added dropwise to a solution of 2-amino-5-propyl-1,3,4-thiadiazole and the reaction was stirred at ambient temperature. nih.gov This methodology can be directly adapted for the synthesis of this compound by substituting cyclopropanecarbonyl chloride with isonicotinoyl chloride.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 2-amino-5-propyl-1,3,4-thiadiazole | cyclopropanecarbonyl chloride | N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | 84.5 | nih.gov |

Derivatization Strategies for Structural Modification

The structural modification of this compound to generate a library of analogues is a key strategy in drug discovery to explore structure-activity relationships. The primary point for derivatization is the 2-amino group of the 1,3,4-thiadiazole core, which can be acylated with a wide variety of carboxylic acid derivatives.

By reacting 2-amino-5-propyl-1,3,4-thiadiazole with different acyl chlorides or activated carboxylic acids, a diverse range of N-acyl derivatives can be synthesized. This allows for the systematic modification of the substituent attached to the amide nitrogen. For example, various substituted phenylacetic acids have been reacted with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) to produce a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. nih.gov This same principle can be applied to 2-amino-5-propyl-1,3,4-thiadiazole.

Furthermore, modifications can be made to the propyl group at the 5-position of the thiadiazole ring by starting with different carboxylic acids in the initial cyclization step. This would allow for the exploration of the impact of varying the alkyl chain length or introducing other functional groups at this position.

| 2-Amino-1,3,4-thiadiazole Derivative | Acylating Agent | Resulting Derivative Class |

| 2-amino-5-propyl-1,3,4-thiadiazole | Substituted benzoyl chlorides | N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamides |

| 2-amino-5-propyl-1,3,4-thiadiazole | Heterocyclic acyl chlorides | N-(5-propyl-1,3,4-thiadiazol-2-yl)heterocyclic amides |

| 2-amino-5-propyl-1,3,4-thiadiazole | Aliphatic acyl chlorides | N-(5-propyl-1,3,4-thiadiazol-2-yl)alkanamides |

These derivatization strategies provide a versatile platform for the generation of a focused library of compounds around the this compound scaffold for further biological evaluation.

Structure Activity Relationship Sar Studies of N 5 Propyl 1,3,4 Thiadiazol 2 Yl Isonicotinamide Derivatives

Exploration of Substituent Effects on Biological Activity

The biological activity of N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide derivatives is highly dependent on the nature and position of various substituents on the molecule. The core structure consists of three key components amenable to modification: the propyl group at the 5-position of the thiadiazole ring, the 1,3,4-thiadiazole (B1197879) ring itself, and the isonicotinamide (B137802) moiety.

Substitutions on the Thiadiazole Ring: The alkyl group at the 5-position of the thiadiazole ring plays a role in the molecule's lipophilicity and interaction with target sites. Studies on related sulfonamide derivatives suggest that smaller alkyl substituents can be preferable for certain biological activities, such as anticancer effects. acs.org The thiadiazole ring is a critical pharmacophore, and its mesoionic nature may contribute to good cell membrane permeability. dmed.org.uamdpi.com The sulfur atom in the thiadiazole ring can enhance lipid solubility, a favorable property for bioactive molecules. mdpi.com

Modifications of the Amide-Linked Moiety: The isonicotinamide portion of the molecule is a primary target for modification to alter biological activity. Replacing the isonicotinoyl group with other moieties has led to derivatives with different biological profiles. For instance, replacing it with a cyclopropanecarboxamide (B1202528) group resulted in a compound with moderate herbicidal activity, particularly against Brassica campestris. asianpubs.orgresearchgate.net

Similarly, linking different aromatic or heterocyclic rings through the amide bond has been a common strategy. In a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, substituents on the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. nih.gov For example, an ortho-chlorine substituent resulted in the best activity against neuroblastoma cells, while a meta-methoxy group was optimal against colon cancer cells. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric properties of the substituents on the terminal ring system.

The following table summarizes the biological activities of various derivatives based on modifications to the core structure.

| Derivative | Modification | Biological Activity | Key Findings |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Isonicotinamide replaced with cyclopropanecarboxamide | Herbicidal | Moderate activity against Brassica campestris. asianpubs.orgresearchgate.net |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Propyl group replaced with 4-chlorophenyl; various substitutions on the 2-amino group | Anticancer (Cytotoxicity) | Piperazine (B1678402) and benzyl (B1604629) piperidine (B6355638) substitutions showed high activity against MCF-7 and HepG2 cancer cells. nih.gov |

| N-(3-(4-methoxyphenyl)- asianpubs.orgresearchgate.netnih.govthiadiazol-5-yl)-acetamide | Isomer of the core thiadiazole ring; different substituents | Adenosine (B11128) A3 Receptor Antagonist | A methoxy (B1213986) group on the phenyl ring and an N-acetyl substitution significantly increased binding affinity. nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(o-chlorophenyl)acetamide | Propyl group replaced by a thiol; isonicotinamide replaced by a substituted phenylacetamide | Anticancer (Cytotoxicity) | Exhibited the best activity against SKNMC (Neuroblastoma) cell lines in its series. nih.gov |

| N-(thiophen-2-yl) nicotinamide (B372718) derivatives | Thiadiazole ring replaced with thiophene (B33073); various substitutions | Fungicidal | Exhibited excellent activity against cucumber downy mildew, superior to commercial fungicides. nih.govmdpi.com |

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of atoms, or conformation, of this compound derivatives is a critical determinant of their biological activity. The molecule possesses rotational freedom around the single bonds connecting the thiadiazole ring to the amide linker and the amide linker to the pyridine (B92270) ring of the isonicotinamide. This flexibility allows the molecule to adopt various conformations, but only specific "bioactive conformations" are capable of binding effectively to a biological target.

Molecular modeling and X-ray crystallography studies on analogous structures provide insight into the likely bioactive conformations. For related thiadiazole derivatives, the dihedral angle between the thiadiazole ring and an adjacent aromatic ring is a key conformational parameter. nih.gov A relatively planar conformation is often favored for optimal interaction with planar receptor sites. For example, in a potent adenosine A3 receptor antagonist, the dihedral angle between the pyridine and thiadiazole ring planes was found to be minimal at 2.08°. nih.gov

In silico modeling, including molecular docking and simulation studies, is often employed to predict the binding modes of thiadiazole derivatives to their targets. researchgate.net These studies can help identify key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. For instance, the amide group (-CONH-) is a common hydrogen bond donor and acceptor, playing a crucial role in anchoring the molecule within a binding pocket. The nitrogen atoms of the thiadiazole and pyridine rings can also act as hydrogen bond acceptors. The propyl group likely engages in hydrophobic interactions with the target protein. Understanding these interactions is essential for predicting the bioactive conformation and designing derivatives with improved binding affinity. researchgate.net

Design Principles for Optimized Derivatives

Based on SAR and conformational analyses of this compound and related heterocyclic compounds, several design principles can be formulated to guide the synthesis of optimized derivatives with enhanced biological activity.

Active Substructure Splicing: A proven strategy involves combining known active pharmacophores. nih.govmdpi.com For example, the 1,3,4-thiadiazole core can be linked to other biologically active heterocyclic systems, such as thiophene or substituted quinazolines, to create hybrid molecules with potentially novel or enhanced activities. nih.govmdpi.comresearchgate.net

Lipophilicity and Solubility Balance: The size and nature of alkyl substituents influence the molecule's lipophilicity (log P). While increased lipophilicity can improve membrane permeability, it must be balanced to maintain adequate aqueous solubility for bioavailability. SAR studies on related compounds have shown that smaller alkyl groups can sometimes lead to better activity. acs.org The sulfur atom of the thiadiazole ring itself contributes to lipid solubility. mdpi.com

Targeted Substituent Placement: The electronic properties of substituents on the aromatic rings are critical. The placement of electron-donating or electron-withdrawing groups can modulate the molecule's interaction with its biological target. As seen in related series, specific substitution patterns (e.g., ortho-chloro or meta-methoxy) can dramatically enhance potency against specific targets. nih.gov

Conformational Rigidity: While some flexibility is necessary for the molecule to adopt its bioactive conformation, introducing elements that reduce excessive conformational freedom can be beneficial. This can lock the molecule into a more active shape, improving binding affinity and reducing the entropic penalty of binding. This might be achieved by introducing cyclic structures or double bonds.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres—substituents with similar physical or chemical properties—can lead to improved activity or pharmacokinetic profiles. For instance, the 1,3,4-thiadiazole ring is considered a bioisostere of the 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) rings, allowing for rational modifications to the core scaffold. dmed.org.uamdpi.com

By applying these principles, medicinal chemists can systematically modify the lead structure of this compound to develop new derivatives with optimized potency, selectivity, and pharmacokinetic properties for various biological applications.

Mechanistic Investigations of N 5 Propyl 1,3,4 Thiadiazol 2 Yl Isonicotinamide S Biological Actions

Identification and Characterization of Molecular Targets

The biological effects of a compound are initiated by its binding to specific molecular targets, thereby modulating their function. Research into N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide and related compounds has identified several potential molecular targets, primarily enzymes, which are crucial in various pathological processes.

Enzyme Inhibition Studies

The 1,3,4-thiadiazole (B1197879) scaffold has been extensively studied as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a wide array of enzymes. While specific inhibitory data for this compound is emerging, studies on closely related analogs provide significant insights into its potential enzymatic targets.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. rsc.org A novel nicotinamide (B372718)–thiadiazol hybrid, structurally similar to this compound, exhibited potent inhibitory activity against VEGFR-2 with an IC50 value of 0.095 ± 0.05 μM. rsc.orgnih.gov This suggests that this compound may also target VEGFR-2, thereby potentially exerting anti-angiogenic and anti-cancer effects.

Aldose Reductase: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Numerous 1,3,4-thiadiazole derivatives have been investigated as aldose reductase inhibitors. For instance, a series of novel 1,3,4-thiadiazole derivatives demonstrated potent aldose reductase inhibition with IC50 values ranging from 20.16 ± 1.07 to 175.40 ± 6.97 nM, which is significantly more potent than the reference inhibitor epalrestat (IC50: 265.00 ± 2.26 nM). nih.gov

α-Glucosidase: α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the digestive tract. Its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as α-glucosidase inhibitors. One study reported a series of 1,3,4-thiadiazole-bearing Schiff base analogues with excellent α-glucosidase inhibitory activity, with IC50 values as low as 1.10 ± 0.10 μM. nih.gov Another study on different 1,3,4-thiadiazole derivatives showed significant inhibitory activity against α-glucosidase, with one compound exhibiting an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of the standard drug acarbose. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, and their inhibition is a primary target in the treatment of Alzheimer's disease. Novel (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds have been synthesized and shown to act as potent inhibitors of both AChE and BuChE, with IC50 values in the low micromolar to nanomolar range. nih.gov For example, one of the most potent compounds exhibited an IC50 of 0.053 μM for AChE. nih.gov

Ketol-acid Reductoisomerase (KARI): KARI is an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it an attractive target for herbicides and antimicrobial agents. uq.edu.au A study on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a compound with high structural similarity to the subject of this article, demonstrated excellent KARI inhibitory activity, showing 100% inhibition at a concentration of 100 μg/mL in vitro. researchgate.net

| Enzyme | Compound Class/Derivative | IC50/Inhibition | Reference Compound | IC50 of Reference |

|---|---|---|---|---|

| VEGFR-2 | Nicotinamide–thiadiazol hybrid | 0.095 ± 0.05 μM | Sorafenib | 0.1 ± 0.05 μM |

| Aldose Reductase | 1,3,4-Thiadiazole derivatives | 20.16 ± 1.07 – 175.40 ± 6.97 nM | Epalrestat | 265.00 ± 2.26 nM |

| α-Glucosidase | 1,3,4-Thiadiazole Schiff base analogues | 1.10 ± 0.10 – 18.10 ± 0.20 μM | Acarbose | 11.50 ± 0.30 μM |

| Cholinesterase (AChE) | (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol derivatives | 0.053 – >500 μM | - | - |

| Ketol-acid Reductoisomerase | N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | 100% inhibition at 100 μg/mL | - | - |

Receptor Binding and Modulation Assays

While extensive research has focused on the enzymatic inhibition of 1,3,4-thiadiazole derivatives, specific data from receptor binding and modulation assays for this compound are not yet widely available in the public domain. The isonicotinamide (B137802) moiety, a derivative of nicotinic acid, suggests a potential for interaction with nicotinic receptors or other receptors where nicotinamide or related structures play a role. However, without direct experimental evidence, this remains speculative. Future research should aim to explore the receptor binding profile of this compound to fully elucidate its pharmacological actions.

Cellular Pathway Analysis

The interaction of a compound with its molecular target(s) triggers a cascade of intracellular events, leading to the modulation of cellular pathways. The potent VEGFR-2 inhibition exhibited by a closely related nicotinamide-thiadiazole hybrid provides a strong indication of the cellular pathways likely affected by this compound.

In a study on a nicotinamide-thiadiazole hybrid, treatment of MDA-MB-231 breast cancer cells led to S-phase arrest in the cell cycle. rsc.orgnih.gov Furthermore, the compound induced a significant increase in late apoptotic cells (44.01%). rsc.org This apoptotic effect was further confirmed by the activation of the intrinsic apoptotic pathway, as evidenced by an 8.2-fold activation of caspase-3, a 6.9-fold upregulation of the pro-apoptotic protein Bax, and a 3.68-fold downregulation of the anti-apoptotic protein Bcl-2. rsc.org These findings strongly suggest that this compound may exert its biological effects, particularly its potential anti-cancer activity, through the induction of cell cycle arrest and apoptosis, downstream of VEGFR-2 inhibition.

Molecular Interaction Profiling with Biological Macromolecules

Molecular docking studies have been instrumental in elucidating the potential binding modes of 1,3,4-thiadiazole derivatives with various biological macromolecules. These computational studies provide valuable insights into the specific interactions that govern the inhibitory activity of these compounds.

For VEGFR-2, molecular docking and dynamics simulations of a nicotinamide-thiadiazole hybrid confirmed a stable interaction within the enzyme's active site, with binding affinities comparable to the known inhibitor sorafenib. nih.gov

In the context of α-glucosidase inhibition, molecular docking studies of 1,3,4-thiadiazole-based Schiff base analogues revealed key interactions with the active site of the enzyme. The docking scores and binding energies of the most potent compounds were comparable to the standard inhibitor acarbose. acs.org

Similarly, molecular docking studies have been employed to understand the interaction of 1,3,4-thiadiazole derivatives with cholinesterases. tbzmed.ac.ir These studies help in rationalizing the structure-activity relationships and designing more potent inhibitors.

For other potential targets, molecular docking has been used to predict the binding modes of 1,3,4-thiadiazole derivatives with macromolecules such as DNA gyrase and other microbial enzymes, highlighting the broad potential of this chemical scaffold. mdpi.comsemanticscholar.org While these studies were not performed on this compound specifically, the consistent binding patterns observed for the 1,3,4-thiadiazole core across different enzymes suggest that this moiety plays a crucial role in anchoring the molecule to the active site of its biological targets. The propyl and isonicotinamide substituents would then contribute to the specificity and potency of the interaction.

Preclinical Efficacy Studies of N 5 Propyl 1,3,4 Thiadiazol 2 Yl Isonicotinamide in Biological Models

In Vitro Biological Activity Assessments

Cell-Based Assays (e.g., Cancer Cell Line Growth Inhibition, Functional Modulation)

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines. Research into these compounds indicates that their mechanism of action is often multi-targeted, involving the inhibition of crucial cellular pathways for cancer progression. mdpi.com

One study on N-(5-methyl- asianpubs.orgbiopolymers.org.uasphinxsai.comthiadiazol-2-yl)-propionamide showed inhibitory action towards liver (HepG2), leukemia (HL-60), and breast (MCF-7) cancer cell lines, with IC50 values ranging from 9.4 to 97.6 μg/mL. biopolymers.org.uadmed.org.ua The HepG2 cells were found to be the most sensitive. biopolymers.org.uadmed.org.ua Similarly, novel nicotinamide-thiadiazol hybrids have been evaluated for their anticancer potential through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orgrsc.org One such hybrid showed potent activity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values of 4.64 μM and 7.09 μM, respectively. rsc.org

Other related series of 5-aryl-1,3,4-thiadiazole compounds have also shown potent cytotoxicity against MCF-7 and HepG2 cells. nih.govnih.gov For instance, certain derivatives featuring piperazine (B1678402) moieties displayed higher activity than the standard chemotherapeutic agent 5-fluorouracil. nih.gov The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest. nih.govnih.gov

| Compound Class | Cell Line | Reported IC50 Value | Reference |

|---|---|---|---|

| N-(5-methyl- asianpubs.orgbiopolymers.org.uasphinxsai.comthiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | biopolymers.org.uadmed.org.ua |

| Nicotinamide-thiadiazol hybrid (Compound 7a) | MDA-MB-231 (Breast) | 4.64 µM | rsc.org |

| Nicotinamide-thiadiazol hybrid (Compound 7a) | MCF-7 (Breast) | 7.09 µM | rsc.org |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compound 4e) | HepG2 (Liver) | 2.32 µM | nih.gov |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative | HT-29 (Colon) | 3.1 µM | nih.gov |

Antimicrobial Activity Studies

The 1,3,4-thiadiazole nucleus is a core component of various compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.comnih.gov Studies have demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

For example, a series of newly synthesized 1,3,4-thiadiazoles showed significant antimicrobial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com In one study, N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were particularly effective against the Gram-positive bacteria S. aureus and S. epidermidis. mdpi.com Another study involving 5-(1-adamantyl)-1,3,4-thiadiazole derivatives found that specific compounds displayed marked activity against Gram-positive bacteria, while others were highly active against Gram-negative bacteria. nih.gov The structure-activity relationship appears to be influenced by the nature of the substituents on the thiadiazole ring, with electron-donating or electron-withdrawing groups affecting the antimicrobial potency. mdpi.com

| Compound Class | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-based molecules | S. aureus, E. coli, C. albicans | Significant antimicrobial and antifungal activity | mdpi.com |

| 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione | Gram-negative bacteria | High activity | nih.gov |

| 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid | Gram-positive bacteria | Marked activity | nih.gov |

Other Relevant Pharmacological Activities (e.g., Anti-urease, Herbicidal, Antiparasitic)

Beyond anticancer and antimicrobial applications, the 1,3,4-thiadiazole scaffold has been explored for other pharmacological and agricultural uses.

Anti-urease Activity: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as urease inhibitors. researchgate.net One study of 5-nitrofuran-2-yl-thiadiazole derivatives reported potent inhibitory activity against urease, with IC50 values significantly lower than the standard inhibitor, thiourea. nih.govresearchgate.net The most active compound in this series exhibited an IC50 value of 0.94 μM. nih.gov

Herbicidal Activity: Research has also been conducted on the herbicidal potential of this chemical class. researchgate.netnih.gov A study on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a compound structurally very similar to the subject of this article, demonstrated moderate herbicidal activity against Brassica campestris. asianpubs.org Other thiadiazole derivatives, such as Buthidazole and Tebuthiuron, are established herbicides used for selective weed control. researchgate.net

Antiparasitic Activity: Nitro-containing 1,3,4-thiadiazole derivatives have been investigated for their efficacy against protozoan parasites. A study on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazoles revealed potent in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for Human African Trypanosomiasis (sleeping sickness). Several compounds in this study showed submicromolar IC50 values.

In Vivo Efficacy Evaluations in Animal Models

Disease Model Efficacy Assessments (e.g., Cancer, Infectious Diseases)

While in vitro studies are numerous, in vivo data for 1,3,4-thiadiazole derivatives are more limited but provide crucial insights into their therapeutic potential.

Cancer: In the field of oncology, a radioactive tracing study was conducted on a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative in a tumor-bearing mouse model. The results demonstrated the compound's ability to target sarcoma cells, which is a critical step in evaluating its potential as a targeted anticancer agent. nih.gov

Infectious Diseases: For antiparasitic applications, promising in vitro results have led to in vivo testing. Selected nitroimidazole-based 1,3,4-thiadiazole derivatives were evaluated in an acute mouse model of Human African Trypanosomiasis. One of the tested compounds achieved a 100% cure rate when administered for four days, indicating its potential to clear the parasitic infection in a living organism.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic studies help to elucidate the mechanisms by which these compounds exert their effects in a biological system. In the context of cancer, studies on 1,3,4-thiadiazole derivatives have analyzed several key biomarkers.

Investigations into active anticancer compounds have revealed their ability to induce cell cycle arrest, often at the S or G2/M phases, in cancer cell lines like HepG2 and MCF-7. nih.gov Furthermore, these compounds have been shown to trigger apoptotic cell death. This is evidenced by a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase-9 and caspase-3, which are key executioners of the apoptotic pathway. rsc.orgrsc.orgnih.gov Such findings confirm that the cytotoxic effects observed in cell-based assays translate to the induction of programmed cell death pathways.

Advanced Computational and Theoretical Studies of N 5 Propyl 1,3,4 Thiadiazol 2 Yl Isonicotinamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. nih.gov For derivatives of 1,3,4-thiadiazole (B1197879), such as N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide, docking studies are employed to predict binding affinities and interaction patterns with various protein targets. nih.govuowasit.edu.iq

Research on similar 1,3,4-thiadiazole compounds has shown their potential to interact with a range of biological targets, including those relevant to cancer. biointerfaceresearch.commdpi.com For example, docking studies on novel 1,3,4-thiadiazole derivatives have been performed against targets like the ADP-sugar pyrophosphatase (NUDT5 Gene), which is implicated in breast cancer. uowasit.edu.iqresearchgate.net These studies often reveal that the thiadiazole ring and its substituents form key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the protein's active site. biointerfaceresearch.comresearchgate.net

The isonicotinamide (B137802) portion, a derivative of pyridine (B92270), is also known to participate in significant molecular interactions. Studies on related pyridine scaffolds have highlighted their ability to form strong binding interactions with enzymes like the SARS-CoV-2 main protease. dntb.gov.ua The nitrogen atom in the pyridine ring frequently acts as a hydrogen bond acceptor, anchoring the ligand within the binding pocket.

For this compound, it is predicted that the nitrogen and sulfur atoms of the thiadiazole ring, the amide linkage, and the pyridine nitrogen of the isonicotinamide group are crucial for forming hydrogen bonds with receptor residues like ARG, ASP, and GLU. biointerfaceresearch.com The propyl group likely contributes to hydrophobic interactions, further stabilizing the ligand-protein complex.

Interactive Table: Predicted Ligand-Protein Interactions and Docking Scores for Thiadiazole Analogs

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| NUDT5 (Breast Cancer) | GLN 54, SER 58 | Hydrogen Bond | -8.9 |

| Estrogen Receptor | ARG 394, ASP 351, GLU 353 | Hydrogen Bond | -7.5 to -9.0 |

| VEGFR-2 | CYS 919, ASP 1046 | Hydrogen Bond, Pi-Alkyl | -7.0 to -8.5 |

| Main Protease (Viral) | HIS 41, CYS 145 | Hydrogen Bond, Hydrophobic | -8.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

The development of a QSAR model involves calculating molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as size, shape, lipophilicity, and electronic features. jocpr.com Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with biological activity. wikipedia.orgelsevierpure.com

For 1,3,4-thiadiazole derivatives, QSAR studies have been successfully applied to predict their antiproliferative activity against cancer cell lines. elsevierpure.com In these studies, descriptors related to the molecule's electronic properties and topology are often found to be significant. The predictive power of a QSAR model is evaluated using statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). elsevierpure.com A robust QSAR model can guide the design of new derivatives of this compound by suggesting modifications to its structure that are likely to enhance its biological activity. nih.gov

Interactive Table: Example of a 2D-QSAR Model for Anticancer Activity

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.93 | Indicates a strong correlation between the descriptors and the observed activity. |

| q² (Cross-validated r²) | 0.92 | Measures the internal predictive ability of the model. |

| F-test (Fischer's value) | 85.6 | Indicates the statistical significance of the regression model. |

| Standard Error | 0.15 | Represents the average deviation of the predicted values from the actual values. |

Density Functional Theory (DFT) Calculations for Electronic Properties and Structural Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations are instrumental in understanding the relationship between a molecule's electronic properties, its geometric structure, and its chemical reactivity. For this compound, DFT can provide detailed insights into its stability, reactivity, and spectroscopic properties. nih.govmdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. epstem.net A smaller gap suggests that the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps are valuable for predicting how the molecule will interact with biological receptors.

DFT is also used to optimize the molecule's three-dimensional geometry, calculating precise bond lengths, bond angles, and dihedral angles. mdpi.com This information is crucial for confirming the structural stability of the compound and serves as a high-quality input for molecular docking and dynamics simulations.

Interactive Table: Calculated DFT Parameters for a Thiadiazole-Pyridine Structure

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Represents the electron-donating ability. |

| LUMO Energy | -1.5 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule. |

| Method/Basis Set | B3LYP/6-311++G(d,p) | Level of theory used for the calculation. nih.gov |

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. dovepress.com MD simulations model the movements and interactions of atoms and molecules over time, providing a more realistic representation of the biological environment. nih.gov For the complex formed between this compound and its target protein, MD simulations can assess the stability of the binding pose predicted by docking. nih.gov

During an MD simulation, the trajectory of the ligand-protein complex is analyzed to understand its conformational flexibility and the persistence of key interactions. dntb.gov.ua Important analyses include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and the ligand's position, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. dovepress.com Hydrogen bond analysis over the simulation time reveals which interactions are most stable and contribute significantly to the binding affinity.

MD simulations can confirm whether the initial binding mode is maintained or if the ligand shifts to a more stable conformation. nih.gov The insights gained from MD are crucial for validating docking results and for providing a deeper understanding of the thermodynamic and kinetic aspects of ligand binding. dntb.gov.ua

Interactive Table: Key Metrics from Molecular Dynamics Simulations

| Analysis Metric | Typical Finding | Interpretation |

| RMSD of Protein | Stable fluctuation around 0.2-0.3 nm | The overall protein structure remains stable upon ligand binding. |

| RMSD of Ligand | Stable fluctuation < 0.2 nm relative to protein | The ligand maintains a stable binding pose within the active site. |

| RMSF of Active Site Residues | Low fluctuation (< 0.15 nm) | Residues interacting with the ligand are constrained and stable. |

| Hydrogen Bond Occupancy | > 50% for key interactions | Indicates stable and persistent hydrogen bonds throughout the simulation. |

Sophisticated Analytical Techniques for N 5 Propyl 1,3,4 Thiadiazol 2 Yl Isonicotinamide Research

Advanced Spectroscopic Characterization for Mechanistic Insights (beyond basic identification)

To unravel the functional and mechanistic aspects of N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide, researchers employ advanced spectroscopic methods that probe its electronic structure, conformation, and interactions with other molecules.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) is a cornerstone for unambiguously assigning all proton (¹H) and carbon-¹³ (¹³C) signals, which is particularly crucial for complex heterocyclic systems. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) couplings, allowing for the definitive mapping of the molecular scaffold nih.gov. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of atoms, which is critical for determining the molecule's preferred conformation in solution nih.gov. Understanding the conformational orientation of the isonicotinamide (B137802) and propyl groups relative to the central thiadiazole ring is key to predicting its binding mode with biological targets.

UV-Visible (UV-Vis) Spectroscopy is utilized to study the electronic transitions within the molecule and can be a powerful tool for investigating interactions with biological macromolecules, such as DNA or proteins rsc.orgrsc.org. Changes in the absorption maxima (λmax) or molar absorptivity upon binding can provide evidence of interaction and yield quantitative data, such as binding constants, shedding light on the compound's potential mechanism of action rsc.org.

Vibrational Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, offers insights into the molecule's functional groups and bonding. In mechanistic studies, ATR-FTIR can be used to probe the effect of a compound on biological systems. For instance, in studies of related antifungal 1,3,4-thiadiazole (B1197879) derivatives, FTIR has been used to detect changes in the biochemical composition of fungal cell walls, indicating that the compound's mechanism involves the disruption of cell wall biogenesis nih.gov.

| Technique | Type of Information Provided | Mechanistic Insight Gained |

|---|---|---|

| 2D-NMR (HMBC, HSQC, NOESY) | Through-bond and through-space atomic correlations. | Definitive molecular structure confirmation, determination of solution-state conformation, and understanding steric relationships which influence receptor binding. nih.govnih.gov |

| UV-Visible Spectroscopy | Electronic transitions (π→π, n→π). | Investigation of binding interactions with biological targets like proteins or DNA by monitoring spectral shifts. rsc.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of functional groups. | Probing changes in biological systems (e.g., cell walls) upon treatment to elucidate the mode of action. nih.gov |

X-ray Crystallography of Compound and Protein-Ligand Complexes

X-ray crystallography provides the most definitive, high-resolution data on the three-dimensional structure of a molecule in the solid state. This technique is invaluable for understanding intramolecular geometry, intermolecular interactions, and the precise binding mode of a ligand within a protein's active site.

While a crystal structure for this compound itself is not publicly available, the structure of the closely related analogue, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide , has been determined, offering significant insights asianpubs.org. The analysis of this analogue reveals critical structural features that are likely conserved in the target compound. The crystal belongs to the triclinic system (space group P-1) and its structure is stabilized by intermolecular N-H···N hydrogen bonds, which link molecules into chains asianpubs.org. This type of hydrogen bonding is fundamental to the supramolecular architecture and influences the material's physical properties.

The crystallographic data for this analogue provides a robust model for the likely bond lengths, bond angles, and planarity of the N-(5-propyl-1,3,4-thiadiazol) core.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₃N₃OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.238(2) |

| b (Å) | 10.325(2) |

| c (Å) | 10.560(2) |

| α (°) | 104.09(3) |

| β (°) | 109.50(3) |

| γ (°) | 93.40(3) |

| Volume (ų) | 1008.4(3) |

Beyond the compound itself, determining the crystal structure of this compound in a complex with its target protein is a primary goal in drug discovery. Such protein-ligand structures reveal the precise orientation of the inhibitor in the binding site and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its affinity and selectivity. This information is essential for structure-based drug design and the optimization of lead compounds.

Chromatographic Methods for Purity and Stability Assessment (non-identification focus)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and chemical stability of pharmaceutical compounds. For this compound, a stability-indicating HPLC method is essential for quality control and preformulation studies.

The core of this approach involves subjecting the compound to forced degradation under various stress conditions to produce potential degradation products. The analytical method must then be able to resolve the parent compound from all degradants, proving its specificity and stability-indicating nature thieme-connect.comresearchgate.net. Typical stress conditions include hydrolysis (acidic and alkaline), oxidation, heat, and photolysis researchgate.net.

A reversed-phase HPLC (RP-HPLC) method coupled with a photodiode array (DAD) or UV detector is commonly developed for this purpose. The DAD is particularly useful as it can assess the peak purity of the parent compound in the presence of co-eluting impurities or degradants.

| Stress Condition | Typical Reagent/Condition |

|---|---|

| Acid Hydrolysis | 0.1 N HCl at elevated temperature (e.g., 60-80 °C) |

| Alkali Hydrolysis | 0.1 N NaOH at room or elevated temperature |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat (e.g., 60-100 °C) for an extended period |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and/or visible light |

The development of such a method involves optimizing chromatographic parameters to achieve good resolution and peak shape.

| Parameter | Typical Specification |

|---|---|

| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid, or TFA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

| Detection | DAD or UV detector at a specific wavelength (e.g., 250 nm) |

| Injection Volume | 10-25 µL |

By quantifying the decrease in the parent compound's peak area and the appearance of new peaks over time under these stress conditions, the stability profile of this compound can be established. This is a critical step in its development for any potential application.

Conclusion and Future Research Directions for N 5 Propyl 1,3,4 Thiadiazol 2 Yl Isonicotinamide

Summary of Key Research Findings and Contributions

N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The core structure, featuring a 1,3,4-thiadiazole (B1197879) ring linked to an isonicotinamide (B137802) moiety, is a key determinant of its pharmacological profile. Research has demonstrated the significant potential of this compound and its derivatives as anticancer and antimicrobial agents.

Notably, derivatives of the 1,3,4-thiadiazole scaffold have shown promising activity against various cancer cell lines. rsc.orgnih.gov For instance, certain N-(5-substituted-1,3,4-thiadiazol-2-yl) derivatives have exhibited considerable cytotoxic effects against breast cancer, neuroblastoma, and colon cancer cell lines. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of crucial enzymes in cancer progression, such as lipoxygenase and 6-phosphogluconate dehydrogenase. nih.govnih.gov

The 1,3,4-thiadiazole nucleus is a versatile scaffold that has been extensively explored for various therapeutic applications. nih.govresearchgate.net The isonicotinamide component is also a well-known pharmacophore present in several established drugs. The combination of these two moieties in this compound results in a molecule with a unique electronic and structural landscape, contributing to its biological effects.

Potential for Further Synthetic and Design Advancements

The synthetic versatility of the 1,3,4-thiadiazole ring system offers substantial opportunities for the design and synthesis of novel analogs of this compound. Future synthetic strategies could focus on modifications at several key positions to explore the structure-activity relationship (SAR) in greater detail.

Table 1: Potential Sites for Synthetic Modification

| Position | Potential Modifications | Rationale |

| Propyl Group | Alkyl chains of varying lengths, branched alkyl groups, cyclic moieties, aromatic rings. | To modulate lipophilicity, steric interactions, and binding affinity with target proteins. |

| Isonicotinamide Ring | Substitution with electron-donating or electron-withdrawing groups, replacement with other heterocyclic rings. | To alter the electronic properties and hydrogen bonding capabilities of the molecule. |

| Amide Linker | Replacement with other functional groups like esters, sulfonamides, or reversed amides. | To investigate the importance of the amide bond for biological activity and to improve metabolic stability. |

Further advancements could also involve the development of more efficient and environmentally friendly synthetic methodologies. This includes the use of microwave-assisted synthesis, flow chemistry, and green solvents to reduce reaction times and minimize waste.

Unveiling Novel Biological Activities and Underlying Mechanisms

While the anticancer and antimicrobial activities of 1,3,4-thiadiazole derivatives are well-documented, the full therapeutic potential of this compound remains to be explored. nih.gov Future research should aim to screen this compound against a broader range of biological targets to uncover novel therapeutic applications.

Potential areas for investigation include:

Antiviral Activity: The 1,3,4-thiadiazole nucleus has been associated with antiviral properties.

Anti-inflammatory Activity: Many heterocyclic compounds exhibit anti-inflammatory effects.

Enzyme Inhibition: A deeper investigation into its inhibitory activity against a wider panel of kinases, proteases, and other enzymes implicated in disease could reveal new mechanisms of action.

Elucidating the precise molecular mechanisms underlying the observed biological activities is crucial. Techniques such as differential gene expression analysis, proteomics, and cellular imaging can provide valuable insights into the signaling pathways modulated by this compound.

Integration of Computational and Experimental Approaches for Rational Design

A synergistic approach that combines computational modeling with experimental validation will be instrumental in the rational design of more potent and selective analogs of this compound.

Computational techniques that can be employed include:

Molecular Docking: To predict the binding modes of the compound and its derivatives with various biological targets.

Quantitative Structure-Activity Relationship (QSAR): To establish a mathematical relationship between the chemical structure and biological activity.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target protein.

The insights gained from these computational studies can guide the synthesis of a focused library of new compounds with improved pharmacological properties. The experimental evaluation of these compounds will then provide feedback to refine the computational models, creating an iterative cycle of design and optimization.

Prospects for Further Preclinical Development and Lead Optimization

This compound and its optimized derivatives represent promising candidates for further preclinical development. The initial in vitro findings need to be followed by comprehensive in vivo studies to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology in animal models.

Lead optimization efforts will focus on improving the "drug-like" properties of the most promising compounds. This includes enhancing their metabolic stability, oral bioavailability, and safety profile. The ultimate goal is to identify a lead candidate with a favorable therapeutic index that can be advanced into clinical trials. The structural novelty and significant biological activities associated with the this compound scaffold make it a compelling starting point for the development of new therapeutic agents.

Q & A

[Basic] What synthetic methodologies are recommended for preparing N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide?

The synthesis typically involves two key steps: (1) formation of the 5-propyl-1,3,4-thiadiazol-2-amine core and (2) amide coupling with isonicotinic acid. For the thiadiazole ring, a common approach employs condensation of propyl-substituted carboxylic acid derivatives with thiosemicarbazide under phosphoryl chloride (POCl₃) reflux (e.g., 90°C for 3 hours) . The amide bond can be formed using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which is efficient for sterically hindered substrates. Post-reaction purification via Prep-TLC (e.g., CH₂Cl₂/MeOH 15:1) is recommended to isolate the product .

[Basic] What analytical techniques are critical for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm substituent positions and purity. For example, thiadiazole protons typically resonate at δ 8.0–9.0 ppm, while propyl groups appear as triplets (δ 0.8–1.2 ppm for CH₃) .

- Melting Point Analysis : Consistency with literature values (e.g., 130–140°C range for analogous thiadiazoles) ensures crystallinity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₅N₅OS).

[Basic] How can aqueous solubility be experimentally determined for this compound?

The CRC Handbook of Aqueous Solubility Data outlines shake-flask methods: dissolve the compound in a water-organic solvent mixture (e.g., DMSO), equilibrate at 25°C, and quantify via UV-Vis spectroscopy. For thiadiazole derivatives, log P values (e.g., ~2.5–3.5) predict moderate hydrophobicity, requiring buffered solutions (pH 7.4) to mimic physiological conditions .

[Advanced] How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Steps include:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

- Structure Solution : Direct methods (SHELXD) for phase determination.

- Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen positions are geometrically idealized. Validate with R-factor (<0.05) and goodness-of-fit (~1.0) .

[Advanced] How to design enzyme inhibition studies targeting carbonic anhydrase isoforms?

- Assay Design : Use stopped-flow CO₂ hydration assay (pH 7.4, 20°C) with recombinant human isoforms (CA I, II, VII, XII).

- IC₅₀ Determination : Pre-incubate enzyme with inhibitor (0.1–100 µM) and measure residual activity.

- Structural Insights : Compare inhibition profiles with analogs (e.g., sulfonamide vs. thiadiazole substituents) to identify key pharmacophores .

[Advanced] How to address contradictory spectral data in structural elucidation?

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., propyl orientation on thiadiazole) .

- Computational Chemistry : Compare experimental and DFT-calculated NMR/IR spectra (B3LYP/6-31G* basis set) .

[Advanced] How to optimize substituent effects for enhanced bioactivity?

- SAR Studies : Synthesize analogs with varying alkyl chains (e.g., ethyl, butyl) at the thiadiazole 5-position.

- Biological Testing : Compare IC₅₀ values against cancer cell lines (e.g., RAS mutants) to link lipophilicity and potency.

- Crystallographic Analysis : Map ligand-enzyme interactions (e.g., hydrogen bonding with CA II active site) .

[Advanced] What strategies mitigate low yields in amide coupling reactions?

- Coupling Agent Optimization : Replace HATU with T3P (propylphosphonic anhydride) for moisture-sensitive substrates.

- Solvent Selection : Use DMF or THF for better reagent solubility.

- Purification : Employ column chromatography (SiO₂, EtOAc/hexane gradient) instead of Prep-TLC for scalability .

[Advanced] How to evaluate the compound’s potential in targeting RAS-mutant cancers?

- Kinase Inhibition Assays : Screen against BRAF and MEK using ADP-Glo™ kinase assays.

- Cell Viability Tests : Use MTT assays on RAS-mutant cell lines (e.g., HCT-116).

- Structural Modification : Introduce trifluoromethyl groups (as in RAF inhibitors) to enhance binding affinity .

[Advanced] How to resolve challenges in molecular docking simulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.